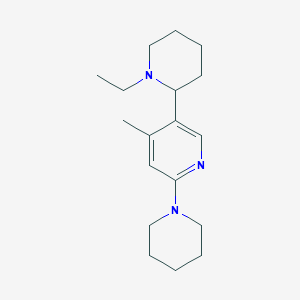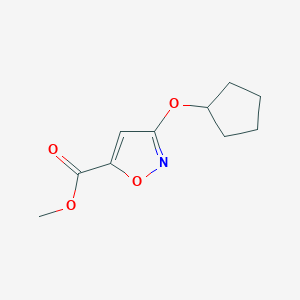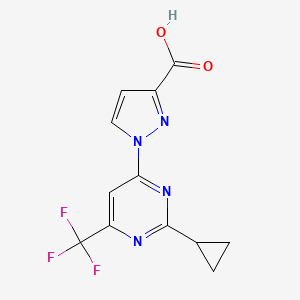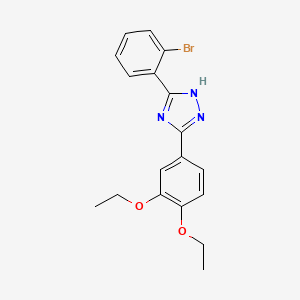![molecular formula C17H16N2O2 B11796354 Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796354.png)
Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the imidazole family, which is known for its versatile applications in various fields such as medicine, chemistry, and industry. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they play a crucial role in the synthesis of biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it a versatile approach.
Industrial Production Methods: Industrial production of imidazole derivatives often involves multicomponent reactions conducted under different conditions. These methods optimize synthetic efficiency and include the use of catalysts and diverse conditions . For example, the Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods are well-known for the synthesis of substituted imidazoles .
Analyse Chemischer Reaktionen
Types of Reactions: Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate, aldehydes, and anilines. The reactions are typically conducted under efficient green methods or solvent-based conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes and ammonium acetate can yield tri- and tetra-substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing biologically active molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Additionally, it is used in the development of functional materials and catalysis .
Wirkmechanismus
The mechanism of action of Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, reducing their virulence and biofilm formation . This makes it a promising candidate for adjuvant therapy in bacterial infections.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate include other imidazole derivatives such as clemizole, etonitazene, and enviroxime . These compounds share the imidazole core structure but differ in their substituents and specific applications.
Uniqueness: What sets Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate apart is its unique combination of functional groups, which enhances its versatility and effectiveness in various applications. Its ability to undergo diverse chemical reactions and its potential in antimicrobial and anticancer research make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C17H16N2O2 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
propyl 2-phenyl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H16N2O2/c1-2-10-21-17(20)13-8-9-14-15(11-13)19-16(18-14)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
RDYZUGFBRNMRRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate](/img/structure/B11796273.png)


![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796304.png)










